molecular formula C15H16ClN3O4S B5295570 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide

Cat. No.: B5295570
M. Wt: 369.8 g/mol
InChI Key: XILMHPZADRYGHM-UHFFFAOYSA-N
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Description

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridinyl group, a sulfamoyl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 5-chloropyridine.

    Sulfamoylation: The chloropyridine intermediate undergoes sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Methoxybenzamide: The final step involves coupling the sulfamoylated intermediate with N-ethyl-2-methoxybenzamide using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide
  • 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-fluorobenzoic acid
  • 5-[(5-chloropyridin-2-yl)sulfamoyl]furan-2-carboxylic acid

Uniqueness

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(5-chloropyridin-2-yl)sulfamoyl]-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-3-17-15(20)12-8-11(5-6-13(12)23-2)24(21,22)19-14-7-4-10(16)9-18-14/h4-9H,3H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILMHPZADRYGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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